Cas no 2135336-64-8 (2,4-Dichloro-5-fluoro-6-iodopyrimidine)
2,4-Dichloro-5-fluoro-6-iodopyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-DICHLORO-5-FLUORO-6-IODOPYRIMIDINE
- 2,4-Dichloro-5-fluoro-6-iodopyrimidine
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- Inchi: 1S/C4Cl2FIN2/c5-2-1(7)3(8)10-4(6)9-2
- InChI Key: OMGSHIJQZURSGI-UHFFFAOYSA-N
- SMILES: IC1C(=C(N=C(N=1)Cl)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 128
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8
2,4-Dichloro-5-fluoro-6-iodopyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02672-5g |
2,4-dichloro-5-fluoro-6-iodopyrimidine |
2135336-64-8 | 95% | 5g |
$2650 | 2023-09-07 |
2,4-Dichloro-5-fluoro-6-iodopyrimidine Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,4-Dichloro-5-fluoro-6-iodopyrimidine
Recent Advances in the Application of 2,4-Dichloro-5-fluoro-6-iodopyrimidine (CAS: 2135336-64-8) in Chemical Biology and Pharmaceutical Research
2,4-Dichloro-5-fluoro-6-iodopyrimidine (CAS: 2135336-64-8) is a halogenated pyrimidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogs, kinase inhibitors, and other therapeutic agents. Its unique structural features, characterized by multiple halogen substituents, make it a valuable building block for the development of novel drug candidates and chemical probes.
Recent studies have highlighted the role of 2,4-Dichloro-5-fluoro-6-iodopyrimidine in the synthesis of potent kinase inhibitors targeting cancer-related pathways. For instance, researchers have utilized this compound to develop selective inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical targets in oncology. The presence of iodine at the 6-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its applications in drug discovery, 2,4-Dichloro-5-fluoro-6-iodopyrimidine has been employed in chemical biology as a tool for studying nucleic acid interactions. Its ability to act as a precursor for modified nucleosides has facilitated the development of fluorescent probes and molecular beacons for detecting DNA and RNA structures. Recent work has demonstrated its utility in the synthesis of 5-fluoro-6-iodo-2'-deoxyuridine (FIUdR), a thymidine analog that exhibits antiviral and anticancer properties.
Methodologically, the synthesis and characterization of 2,4-Dichloro-5-fluoro-6-iodopyrimidine have been refined to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the compound's quality for downstream applications. Furthermore, computational modeling studies have provided insights into its reactivity and potential interactions with biological targets, aiding in the rational design of derivatives with enhanced therapeutic profiles.
The latest research also explores the compound's potential in radiopharmaceuticals, where the iodine moiety can be replaced with radioactive isotopes for imaging and therapeutic purposes. For example, iodine-131-labeled derivatives of 2,4-Dichloro-5-fluoro-6-iodopyrimidine are being investigated for their utility in targeted radionuclide therapy, offering a promising approach for treating resistant cancers.
In conclusion, 2,4-Dichloro-5-fluoro-6-iodopyrimidine (CAS: 2135336-64-8) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its multifaceted applications, from drug development to chemical probes and radiopharmaceuticals, underscore its importance in advancing scientific and medical innovation. Ongoing studies are expected to further elucidate its potential and expand its utility in addressing unmet medical needs.
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